2-{[4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
Description
This compound features a dihydropyrazinone core substituted with a 3-chloro-4-methylphenyl group at position 4 and a sulfanyl-linked acetamide moiety bearing a 3-methoxyphenyl group. The 3-chloro-4-methylphenyl substituent introduces steric bulk and electron-withdrawing effects, while the 3-methoxy group on the acetamide may influence solubility and hydrogen-bonding interactions.
Propriétés
IUPAC Name |
2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3S/c1-13-6-7-15(11-17(13)21)24-9-8-22-19(20(24)26)28-12-18(25)23-14-4-3-5-16(10-14)27-2/h3-11H,12H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNENRYXXPWYNKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC(=CC=C3)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazine ring: This can be achieved by reacting 3-chloro-4-methylphenyl hydrazine with an appropriate diketone under acidic conditions.
Introduction of the sulfanyl group: The pyrazine intermediate is then reacted with a thiol compound to introduce the sulfanyl group.
Acetylation: The final step involves the acetylation of the pyrazine-sulfanyl intermediate with 3-methoxyphenyl acetic acid under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrazine ring can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-{[4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Pharmacology: Studies on its pharmacokinetics and pharmacodynamics can provide insights into its potential therapeutic uses.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-{[4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Structural Analogues and Substituent Effects
The compound’s structural analogues can be categorized based on heterocyclic cores and substituent patterns:
Key Observations :
- Substituent Position : Meta-substituents (e.g., 3-OMe in the target) vs. para-substituents (e.g., 4-Me in 13a) alter electronic and steric profiles. Meta-substituents may reduce symmetry and enhance selectivity in target binding .
- Functional Groups: The sulfanyl group in the target and compounds contrasts with the cyano group in 13a/13b, suggesting divergent reactivity and interaction modes (e.g., hydrogen bonding vs. dipole interactions).
Crystallographic and Computational Analysis
- Structural Elucidation : Compounds in and were likely refined using SHELXL (), a standard for small-molecule crystallography. The target compound’s structure determination would benefit from similar methods to resolve substituent conformations .
Activité Biologique
2-{[4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is a compound of interest due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C18H17ClN2O2S
- Molecular Weight : 348.85 g/mol
The presence of a chloro group, a methoxy group, and a pyrazine moiety suggests potential interactions with various biological targets.
Antitumor Activity
Recent studies have indicated that compounds similar to 2-{[4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide exhibit significant antitumor activity. For instance:
- Mechanism : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through the regulation of cyclins and cyclin-dependent kinases (CDKs) .
Antimicrobial Properties
The antimicrobial efficacy of related compounds has been documented:
- Activity Spectrum : Studies show that derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial activity .
Enzyme Inhibition
The compound's ability to inhibit certain enzymes has been explored:
- Target Enzymes : It has been shown to inhibit enzymes such as aralkylamine dehydrogenase, which is involved in the metabolism of aromatic amines .
Case Studies
- Cancer Cell Lines : In vitro studies using various cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, particularly in breast and lung cancer cells.
- Microbial Resistance : A study highlighted the compound's effectiveness against resistant strains of Staphylococcus aureus, indicating its potential role in addressing antibiotic resistance .
Pharmacokinetics
The pharmacokinetic profile suggests good oral bioavailability and absorption characteristics:
| Parameter | Value |
|---|---|
| Human Intestinal Absorption | High (1.0) |
| Blood-Brain Barrier Penetration | Moderate (0.98) |
| CYP450 Interaction | Non-substrate for multiple isoforms |
Toxicity Studies
Toxicological assessments have indicated low acute toxicity levels, with no significant adverse effects observed at therapeutic doses. Ames tests show that the compound is non-mutagenic, which is promising for its development as a therapeutic agent .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield and purity of this compound?
- Methodological Answer : The synthesis of this acetamide derivative requires careful selection of coupling reagents (e.g., EDCI/HOBt for amide bond formation) and purification techniques such as column chromatography with gradients of ethyl acetate/hexane. Monitoring reaction progress via TLC (Rf ~0.4 in 1:1 EtOAc/hexane) and optimizing solvent polarity can mitigate byproduct formation. The pyrazinone core may be synthesized via cyclocondensation of chlorinated phenylhydrazines with diketones, followed by sulfanyl group introduction using thiol nucleophiles under basic conditions .
Q. How can structural confirmation be achieved using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : Analyze - and -NMR for characteristic signals: the 3-methoxyphenyl group shows a singlet at ~3.8 ppm (OCH), while the sulfanyl group’s proton appears as a broad peak near 4.2 ppm.
- X-ray Crystallography : Single-crystal diffraction resolves the dihydropyrazine ring’s planarity and confirms the spatial orientation of the sulfanyl-acetamide moiety. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) ensures high-resolution structures .
- Mass Spectrometry : High-resolution ESI-MS (expected [M+H]: ~430.08 m/z) validates molecular weight and fragmentation patterns .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts (e.g., ATP depletion via ADP-Glo™). Cell viability assays (MTT or resazurin) in cancer lines (e.g., HeLa or MCF-7) at 10–100 μM concentrations can assess cytotoxicity. Include positive controls (e.g., staurosporine) and validate results with dose-response curves (IC calculations) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Methodological Answer :
- Core Modifications : Replace the 3-chloro-4-methylphenyl group with electron-withdrawing substituents (e.g., -CF) to enhance binding to hydrophobic enzyme pockets.
- Sulfanyl-Acetamide Linker : Substitute the sulfanyl group with sulfone (-SO-) to evaluate redox stability and hydrogen-bonding capacity.
- Computational Docking : Use AutoDock Vina with target protein PDB structures (e.g., EGFR kinase: 1M17) to predict binding affinities. Compare docking scores (ΔG values) across analogs .
Q. What experimental approaches resolve contradictions between computational predictions and empirical bioactivity data?
- Methodological Answer :
- Metabolite Stability : Perform LC-MS/MS to identify metabolic degradation (e.g., cytochrome P450-mediated oxidation of the methoxyphenyl group).
- Off-Target Profiling : Use kinome-wide selectivity screens (e.g., KinomeScan) to identify unintended kinase interactions.
- Solubility Optimization : Adjust formulation using co-solvents (e.g., DMSO/PEG 400) or nanoparticle encapsulation to address discrepancies between in silico and in vivo bioavailability .
Q. How can advanced analytical techniques clarify reaction mechanisms during synthesis?
- Methodological Answer :
- Reaction Monitoring : Employ in situ IR spectroscopy to track carbonyl (1700–1750 cm) and amine (3300–3500 cm) intermediates.
- Isotopic Labeling : Use -labeled starting materials to trace carbon migration during pyrazinone cyclization via -NMR.
- DFT Calculations : Gaussian 09 simulations (B3LYP/6-31G* basis set) model transition states and activation energies for key steps like thiolate displacement .
Data Contradiction Analysis
Q. How to address inconsistent cytotoxicity results across cell lines?
- Methodological Answer :
- Assay Standardization : Normalize data to cell confluency (via bright-field imaging) and ATP content.
- Mechanistic Profiling : Combine transcriptomics (RNA-seq) and proteomics (SILAC) to identify differential pathway activation (e.g., apoptosis vs. autophagy).
- Check Membrane Permeability : Use Caco-2 monolayer assays to rule out efflux pump (P-gp) involvement .
Key Research Challenges
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